molecular formula C10H21NO4Si B1197299 3-Isocyanatopropyltriethoxysilane CAS No. 24801-88-5

3-Isocyanatopropyltriethoxysilane

Cat. No.: B1197299
CAS No.: 24801-88-5
M. Wt: 247.36 g/mol
InChI Key: FRGPKMWIYVTFIQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Triethoxy(3-isocyanatopropyl)silane plays a significant role in biochemical reactions due to its bifunctional nature. The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols, forming stable urea, urethane, and thiocarbamate linkages. This reactivity makes it useful for immobilizing biomolecules onto surfaces. For example, it can be used to attach enzymes or antibodies to silica or glass surfaces, enhancing their stability and activity. The ethoxysilyl groups can hydrolyze to form silanols, which can further condense to form siloxane bonds, facilitating the formation of stable, covalently bonded networks on inorganic substrates .

Cellular Effects

Triethoxy(3-isocyanatopropyl)silane has been shown to influence various cellular processes. It can enhance cell adhesion and proliferation when used to modify surfaces for cell culture. The compound’s ability to form stable bonds with cell surface proteins and extracellular matrix components can improve the biocompatibility of materials used in biomedical applications. Additionally, it can affect cell signaling pathways by modifying the surface properties of biomaterials, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Triethoxy(3-isocyanatopropyl)silane exerts its effects through covalent bonding interactions. The isocyanate group reacts with amino groups on proteins, forming stable urea linkages. This reaction can modify the activity of enzymes or other proteins by altering their structure or by immobilizing them on surfaces. The ethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a stable network on inorganic substrates. These interactions can enhance the stability and activity of immobilized biomolecules, making Triethoxy(3-isocyanatopropyl)silane a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triethoxy(3-isocyanatopropyl)silane can change over time due to its hydrolysis and condensation reactions. The compound is sensitive to moisture, and its isocyanate group can react with water to form urea derivatives, leading to a decrease in its reactivity over time. The silanol groups formed from the hydrolysis of ethoxysilyl groups can condense to form stable siloxane networks, which can enhance the long-term stability of the modified surfaces. These temporal effects are important to consider when using Triethoxy(3-isocyanatopropyl)silane in biochemical applications .

Dosage Effects in Animal Models

The effects of Triethoxy(3-isocyanatopropyl)silane in animal models can vary with different dosages. At low doses, it may enhance the biocompatibility and functionality of biomaterials used in implants or tissue engineering. At high doses, it can exhibit toxic effects, such as irritation or sensitization, due to the reactivity of the isocyanate group. It is important to carefully control the dosage to avoid adverse effects while maximizing the beneficial properties of the compound .

Metabolic Pathways

Triethoxy(3-isocyanatopropyl)silane is involved in metabolic pathways that include hydrolysis and condensation reactions. The ethoxysilyl groups hydrolyze to form silanols, which can then condense to form siloxane bonds. These reactions are catalyzed by water and can be influenced by the presence of acids or bases. The isocyanate group can react with nucleophiles such as amines, forming stable urea linkages. These metabolic pathways are important for understanding the reactivity and stability of Triethoxy(3-isocyanatopropyl)silane in biochemical applications .

Transport and Distribution

Within cells and tissues, Triethoxy(3-isocyanatopropyl)silane is transported and distributed based on its interactions with biomolecules and cellular components. The compound can bind to cell surface proteins and extracellular matrix components, facilitating its localization to specific areas. Additionally, its hydrolysis and condensation reactions can influence its distribution within tissues, as the formation of siloxane networks can lead to the accumulation of the compound in certain regions .

Subcellular Localization

Triethoxy(3-isocyanatopropyl)silane can localize to specific subcellular compartments based on its interactions with biomolecules. The isocyanate group can react with amino groups on proteins, leading to its localization to areas with high protein concentrations. The hydrolysis and condensation of ethoxysilyl groups can also influence its subcellular localization, as the formation of siloxane networks can direct the compound to specific organelles or compartments. These localization effects are important for understanding the activity and function of Triethoxy(3-isocyanatopropyl)silane in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production often employs the carbamate method due to its relatively safer reaction conditions and the availability of raw materials. The process involves dissolving carbamate in a solvent, adding a catalyst, and cracking at high temperatures to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Moisture: For hydrolysis reactions.

    Amines and Alcohols: For substitution reactions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isocyanatopropyltriethoxysilane is unique due to its isocyanate functional group, which provides high reactivity and versatility in forming stable urea linkages with nucleophiles. This makes it particularly useful in applications requiring strong adhesion and coupling properties .

Properties

IUPAC Name

triethoxy(3-isocyanatopropyl)silane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGPKMWIYVTFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=C=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

153487-51-5
Record name Silane, triethoxy(3-isocyanatopropyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4038847
Record name (3-Isocyanatopropyl)triethoxysilane
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Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS]
Record name Silane, triethoxy(3-isocyanatopropyl)-
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Record name 3-Isocyanatopropyltriethoxysilane
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CAS No.

24801-88-5
Record name (3-Isocyanatopropyl)triethoxysilane
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Record name Triethoxy(3-isocyanatopropyl)silane
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Record name Silane, triethoxy(3-isocyanatopropyl)-
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Record name (3-Isocyanatopropyl)triethoxysilane
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Record name Triethoxy(3-isocyanatopropyl)silane
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Record name TRIETHOXY(3-ISOCYANATOPROPYL)SILANE
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Synthesis routes and methods I

Procedure details

In analogy to Example 6, a reaction mixture consisting of 640 g of p-xylene, 680 g (8.17 mol) of allyl isocyanate and 1250 g (7.6 mol) of triethoxysilane was reacted at from 76° to 92° C. over the course of 150 minutes. Working up by distillation gave 1350 g of 3-isocyanatopropyltriethoxysilane in addition to the trimer.
Quantity
680 g
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1250 g
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640 g
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Synthesis routes and methods II

Procedure details

Into 100 mL of dehydrated ethyl acetate were dissolved 4.81 parts (50.0 parts by mol) of 3,5-dimethylpyrazole and 12.35 parts (50.0 parts by mol) of 3-isocyanatopropyltriethoxysilane, and the solution was stirred at room temperature for 3 days. After the end of the reaction, ethyl acetate was removed to obtain 16.8 parts of a blocked isocyanate compound wherein the isocyanate groups of 3-isocyanatopropyltriethoxysilane were blocked with 3,5-dimethylpyrazole.
Quantity
0 (± 1) mol
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0 (± 1) mol
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100 mL
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Synthesis routes and methods III

Procedure details

In 150 ml of ethyl ether was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 18.2 g of pyridine in 50 ml of ethyl ether was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of pyridine hydrochloride was removed by filtration and the filtrate was distilled to recover ethyl ether, whereby 17.3 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 95° C. to 100° C. under 8 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
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18.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
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9.9 g
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reactant
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150 mL
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solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 27.9 g of N,N-dimethylaniline in 50 ml of toluene was dropped into the above solution at -5° C. to -10° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of N,N-dimethylaniline chloride was removed by filtration and the filtrate was subjected to distillation to recover toluene, whereby 19.8 g of γ-triethoxysilylpropyl isocyanate was obtained as a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
150 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

In 150 ml of toluene was dissolved 9.9 g of carbonyl chloride, and a solution of 22.1 g of γ-triethoxysilylpropylamine and 23.3 g of triethylamine in 50 ml of toluene was dropped into the above solution at 0° C. to -5° C. over a period of 3 hours to effect reaction. After the reaction, the crystal of triethylamine hydrochloride was recovered by filtration and the filtrate was distilled to recover toluene, whereby 16.0 g of γ-triethoxysilylpropyl isocyanate was obtained at a fraction having a boiling point of 88° C. to 91° C. under 4.5 mmHg.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isocyanatopropyltriethoxysilane
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Customer
Q & A

Q1: What is the molecular formula and weight of IPTES?

A1: The molecular formula of IPTES is C9H21NO4Si, and its molecular weight is 235.37 g/mol.

Q2: What are the key spectroscopic characteristics of IPTES?

A: IPTES shows characteristic peaks in FTIR spectroscopy, including the isocyanate group (N=C=O) at around 2270 cm-1 and Si-O-C stretching vibrations around 1000-1100 cm-1. [, , , , , ] 29Si NMR and 13C NMR can further confirm the structure and purity of synthesized IPTES. [, , , ]

Q3: How does IPTES enhance the properties of composite materials?

A: IPTES acts as a bridge between organic polymers and inorganic fillers. Its triethoxysilane group (Si(OC2H5)3) hydrolyzes to form silanol groups (Si-OH), which can condense with hydroxyl groups on inorganic surfaces like silica, zirconia, and titania. Meanwhile, the isocyanate group (N=C=O) readily reacts with hydroxyl or amine groups in organic polymers, forming strong urethane or urea linkages. This dual functionality improves the interfacial adhesion and dispersion of fillers, resulting in enhanced mechanical properties, thermal stability, and reduced water absorption in composite materials. [, , , , , , ]

Q4: Can you provide specific examples of IPTES applications in material science?

A4: IPTES is extensively used in:

  • Dental composites: IPTES enhances the bonding strength between Bis-GMA based resins and fillers like BaSiO3, improving the mechanical strength and durability of dental fillings. [, ] It can also promote adhesion to silica-coated zirconia implant surfaces for enhanced stability. []
  • Wood modification: IPTES grafting onto wood fibers followed by hydrolysis and condensation reactions enhances dimensional stability, reduces water absorption, and improves the mechanical properties of wood-based materials. [, ]
  • Nanocomposites: IPTES aids in the functionalization of nanoparticles like silica, enabling their homogenous dispersion within polymer matrices for enhanced performance. [, , , , , , ] This is valuable in applications ranging from drug delivery systems to corrosion-resistant coatings.

Q5: How does the concentration of IPTES affect the properties of composites?

A: The concentration of IPTES plays a crucial role in material properties. Studies on dental composites show that optimal concentrations, typically around 0.1-1.0 vol%, result in the highest shear bond strengths. Higher concentrations can lead to excessive silane hydrolysis and condensation, forming a brittle interphase that negatively affects mechanical properties. [, ]

Q6: What are the advantages of using IPTES as a coupling agent compared to other silanes?

A6: IPTES offers distinct advantages:

  • Hydrolytic stability: Compared to the commonly used 3-methacryloyloxypropyltrimethoxysilane (MPS), IPTES exhibits improved hydrolytic stability, crucial for long-term performance, particularly in moist environments. [, , ]
  • Versatility: IPTES reacts with a broader range of functional groups, offering versatility in material design and modification. [, , , ]
  • Formation of robust urea linkages: The reaction of IPTES with amines forms urea linkages, contributing to the enhanced strength and stability of composites. [, , ]

Q7: What are the potential limitations of using IPTES?

A:

  • Hydrolysis control: The hydrolysis and condensation of IPTES need careful control as excessive reactions can lead to a brittle interface. [, ]
  • Toxicity concerns: Isocyanates, in general, can pose health risks. Proper handling and processing techniques are crucial to minimize exposure and ensure safety. []

Q8: Are there any alternative coupling agents to IPTES?

A8: Yes, several alternatives exist, including:

  • 3-Methacryloxypropyltrimethoxysilane (MPS): While widely used, it has lower hydrolytic stability compared to IPTES. [, , ]
  • 3-Glycidoxypropyltrimethoxysilane (GPS): Offers different reactivity and can be advantageous in specific applications. []

Q9: What are the environmental considerations related to IPTES?

A: While IPTES itself hasn't been extensively studied for ecotoxicological impact, responsible manufacturing practices and waste management are essential to minimize potential environmental risks. Exploring biodegradable alternatives and efficient recycling strategies can contribute to sustainability. [, ]

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